Allyl 2-oxocyclopentanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYBVWYOSXHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451638 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75265-67-7 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Allyl 2 Oxocyclopentanecarboxylate and Analogues
Direct Esterification and Transesterification Approaches
Direct esterification, a cornerstone of organic synthesis, provides a straightforward route to allyl 2-oxocyclopentanecarboxylate. This method typically involves the reaction of 2-oxocyclopentanecarboxylic acid with allyl alcohol in the presence of an acid catalyst. The Fischer-Speier esterification, a classic example of this approach, utilizes a strong acid like sulfuric acid or tosic acid to catalyze the reaction. The equilibrium nature of this reaction often necessitates the removal of water to drive the formation of the ester product.
Transesterification offers an alternative pathway, particularly when starting from a more readily available alkyl ester of 2-oxocyclopentanecarboxylic acid, such as the ethyl or methyl ester. This process involves the exchange of the alkyl group of the ester with the allyl group from allyl alcohol, typically catalyzed by either an acid or a base. The reaction's direction is controlled by using a large excess of allyl alcohol or by removing the lower-boiling alcohol byproduct through distillation. Recent advancements have highlighted the use of various catalysts to improve the efficiency and selectivity of transesterification for β-keto esters. For instance, boric acid has been demonstrated as an effective and environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with a range of alcohols, including unsaturated ones like allyl alcohol.
| Starting Material | Reagent | Catalyst | Key Feature |
|---|---|---|---|
| 2-Oxocyclopentanecarboxylic acid | Allyl alcohol | Sulfuric acid / Tosic acid | Classic Fischer-Speier esterification; requires water removal. |
| Ethyl 2-oxocyclopentanecarboxylate | Allyl alcohol | Acid or Base (e.g., Boric Acid) | Equilibrium driven by excess allyl alcohol or removal of ethanol. |
Dieckmann Condensation Strategies
The Dieckmann condensation, an intramolecular Claisen condensation, is a powerful tool for the formation of five- and six-membered cyclic β-keto esters.
Cyclization from Diallyl Adipate Precursors
A primary application of the Dieckmann condensation for the synthesis of the target molecule involves the intramolecular cyclization of diallyl adipate. In this reaction, a strong base, such as sodium or potassium alkoxide, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to the formation of a five-membered ring. Subsequent elimination of an allyloxide ion and neutralization yields this compound. The choice of a non-nucleophilic base or the corresponding allyloxide can be crucial to prevent transesterification. The reaction is typically carried out in an aprotic solvent, and since it is an equilibrium process, the removal of the allyl alcohol formed can drive the reaction to completion.
Reactions Involving Allyl Chloroformate
Allyl chloroformate serves as a reactive precursor for the introduction of the allyl ester functionality. A plausible synthetic route would involve the initial formation of an adipic acid monoester chloride, which can then be reacted with allyl alcohol. Alternatively, a more common approach involves the acylation of a pre-existing β-keto ester. For instance, the enolate of a simpler ester could be acylated with a derivative of adipic acid that already contains the allyl ester. However, a more direct, albeit less common, conceptual approach would be the reaction of the dianion of adipic acid with two equivalents of allyl chloroformate to form diallyl adipate, which would then be subjected to the Dieckmann condensation as described above. More practically, allyl chloroformate is used to form allyl carbamates and carbonates, which can then undergo further transformations.
Alkylation and Allylation of 2-Oxocyclopentanecarboxylates (e.g., Ethyl 2-Oxocyclopentanecarboxylate as a Nucleophile)
The enolate of a 2-oxocyclopentanecarboxylate, such as the readily available ethyl 2-oxocyclopentanecarboxylate, can act as a nucleophile in alkylation and allylation reactions. The acidic α-hydrogen is readily removed by a suitable base to form a stabilized enolate. This enolate can then react with an electrophilic allyl source, such as allyl bromide or allyl iodide, in an SN2 reaction to form ethyl 1-allyl-2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation of this product would lead to 2-allylcyclopentanone, while selective transesterification could potentially yield this compound, although this is a more complex route.
Palladium-Catalyzed Allylation Reactions (Tsuji-Trost Type)
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the allylation of nucleophiles. wikipedia.org This reaction typically involves the use of a palladium(0) catalyst which reacts with an allylic compound containing a good leaving group (like an acetate (B1210297) or carbonate) to form a η³-allylpalladium complex. wikipedia.org This complex is then attacked by a nucleophile. In the context of synthesizing this compound analogues, the enolate of a β-keto ester such as ethyl 2-oxocyclopentanecarboxylate can serve as the nucleophile.
The reaction offers a high degree of control and can be rendered asymmetric with the use of chiral ligands, a modification known as the Trost asymmetric allylic alkylation (AAA). wikipedia.org The scope of the Tsuji-Trost reaction is broad, accommodating a variety of "soft" nucleophiles, including the enolates of β-keto esters. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high atom economy.
| Component | Role | Example |
|---|---|---|
| Palladium(0) Complex | Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Allylic Substrate | Allyl Source/Electrophile | Allyl acetate, Allyl carbonate |
| Nucleophile | Carbon Nucleophile | Enolate of Ethyl 2-oxocyclopentanecarboxylate |
| Ligand | Controls reactivity and selectivity | Triphenylphosphine (PPh₃), Trost ligands (for asymmetric synthesis) |
Heterogeneous Catalysis with Supported Palladium Complexes
While homogeneous palladium catalysts are most commonly employed for the Tsuji-Trost reaction, there is growing interest in the development of heterogeneous catalysts to simplify catalyst separation and recycling. Supported palladium complexes, where the palladium is immobilized on a solid support such as charcoal, silica (B1680970), alumina, or polymers, offer a practical alternative. These heterogeneous catalysts can, in principle, be used for the allylic alkylation of β-keto esters.
The catalytic cycle with a heterogeneous catalyst is believed to be similar to its homogeneous counterpart, involving the formation of a π-allylpalladium species on the surface of the support. The efficiency and selectivity of these catalysts depend on factors such as the nature of the support, the method of palladium deposition, and the presence of surface-bound ligands. While specific examples for the allylation of ethyl 2-oxocyclopentanecarboxylate using heterogeneous catalysts are not extensively documented in readily available literature, the general principles of heterogeneous palladium-catalyzed allylic alkylations are applicable. Research in this area aims to develop robust and reusable catalyst systems that maintain high activity and selectivity over multiple reaction cycles, making the synthesis more economically and environmentally viable.
Influence of Support Materials and Doping (e.g., Aluminum-doped Mesoporous Silica)
The choice of support material and the use of doping agents can significantly influence the outcome of catalytic reactions. For instance, in the context of related chemical transformations, the modification of material properties through doping has been a subject of investigation. Studies on bilayer silicene have shown that doping with aluminum can alter the material's mechanical properties by creating weaker Si-Al bonds and causing lattice deformations. researchgate.netufsm.br This principle of altering material characteristics through doping is a key concept in designing catalysts with enhanced activity and selectivity. While direct studies on the synthesis of this compound using aluminum-doped mesoporous silica are not prevalent in the provided results, the underlying principle of how doping affects material properties is well-established. researchgate.netufsm.br
Kinetic Studies and Reaction Conditions
Understanding the kinetics of a reaction is crucial for optimizing reaction conditions to achieve high yields and selectivity. In situ ATR-IR spectroscopy has been effectively used to study the kinetics of reactions like the photo-induced carboxylative cyclization of allylic alcohols with CO2. mdpi.com Such studies allow for the real-time monitoring of reactant consumption and product formation, providing insights into the reaction mechanism. Key parameters that are often investigated include the influence of temperature, pressure, and the stoichiometry of reactants and catalysts. For example, in the aforementioned cyclization, it was found that strong bases are necessary for high yields and that the reaction proceeds efficiently even at low CO2 pressure. mdpi.com These kinetic studies are fundamental in determining the optimal conditions for a given chemical transformation.
Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org This methodology is particularly useful for the alkylation of compounds like 2-oxocyclopentanecarboxylate. PTC often employs quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), to transport a reactant from the aqueous phase to the organic phase where the reaction occurs. acsgcipr.orgnih.govresearchgate.net
This technique offers several advantages, including the use of milder and more environmentally friendly inorganic bases, the potential for using a wider range of solvents, and the possibility of running reactions under solvent-free conditions. acsgcipr.org The efficiency of a phase-transfer catalyst can be characterized by empirical parameters like the "q-value" and "C#," which relate to the catalyst's structure and its distribution between the two phases. acsgcipr.org PTC has been successfully applied to the alkylation of various heterocyclic compounds, demonstrating its broad applicability. nih.govresearchgate.net
Table 1: Factors Influencing Phase-Transfer Catalysis
| Factor | Description | Reference |
|---|---|---|
| Catalyst Structure | The "q-value" and "C#" of quaternary ammonium salts affect their organophilicity and reactivity. | acsgcipr.org |
| Solvent | PTC allows for the use of more benign solvents like toluene (B28343) and MTBE. | acsgcipr.org |
| Base | Inorganic bases such as NaOH and carbonates can often be used in place of stronger organic bases. | acsgcipr.org |
Asymmetric Alkylation for Chiral Quaternary Carbon Centers
The construction of all-carbon quaternary stereocenters, where a carbon atom is bonded to four different carbon substituents, is a significant challenge in organic synthesis. nih.gov Asymmetric alkylation provides a powerful strategy to create these chiral centers with high enantioselectivity. nih.govorganic-chemistry.org One approach involves the use of a chiral phase-transfer catalyst to direct the alkylation of a prochiral enolate. nih.gov This has been demonstrated in the synthesis of various compounds where a single carbonyl group is sufficient to activate the adjacent carbon for alkylation. nih.gov
Another strategy involves metal-catalyzed asymmetric allylic alkylation. For example, iridium-catalyzed reactions of malonates with trisubstituted allylic electrophiles can produce all-carbon quaternary stereocenters with high yield and enantiomeric excess. organic-chemistry.org These chiral products can then be converted into other valuable building blocks. organic-chemistry.org Zirconium-catalyzed double carboalumination of dienes also offers a direct route to chiral cyclopentanes containing a quaternary stereocenter. nih.gov
Intramolecular Cyclization Reactions for Carbocyclic Ring Formation
Intramolecular reactions, where two reacting groups are present within the same molecule, are often favored over their intermolecular counterparts due to a lower entropic cost. wikipedia.org This principle is widely exploited in the synthesis of carbocyclic rings. The formation of five- and six-membered rings is particularly rapid. wikipedia.org
Various methods exist for intramolecular cyclization. For instance, nickel-catalyzed intramolecular Heck-type reactions can be used to form five-membered rings. beilstein-journals.org Radical cyclizations also provide a route to carbocycles, with the regioselectivity (the size of the ring formed) being influenced by factors such as ring strain and the stability of the resulting radical intermediate. libretexts.org While kinetically controlled five-membered ring formation is common, thermodynamic control can sometimes lead to the formation of six-membered rings. libretexts.org
Biocatalytic Synthesis Routes
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.neteurekaselect.commit.edu Enzymes operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity. mit.edu
Bioreduction with Baker's Yeast in Kinetic Resolution
Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle biocatalyst that contains a variety of enzymes capable of performing useful organic transformations, particularly the reduction of carbonyl groups. researchgate.neteurekaselect.commdpi.com It is widely used in the asymmetric reduction of prochiral ketones to produce chiral alcohols. researchgate.net
In the context of kinetic resolution, baker's yeast can selectively reduce one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the chiral product. For example, the reduction of cyclic β-keto esters with baker's yeast often proceeds with high diastereoselectivity and enantioselectivity. nih.gov This method has been successfully applied to resolve a variety of cyclic ketones and β-keto esters, demonstrating the ability of the yeast enzymes to recognize remote chiral centers. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum |
| Carbon Dioxide |
| Tetrabutylammonium bromide |
| Toluene |
| MTBE |
| Sodium Hydroxide |
| Carbonates |
| Iodide |
| Malonates |
| Zirconium |
| Nickel |
Enzymatic Reactions in Synthesis
The use of enzymes in the synthesis of "this compound" and its analogs represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. Biocatalysis, particularly with lipases, has been explored for various transformations, including esterification, hydrolysis, and kinetic resolutions, which are crucial for producing enantiomerically pure compounds.
Lipases are a class of enzymes that are frequently utilized in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. dntb.gov.ua These characteristics make them ideal catalysts for the synthesis and modification of esters like "this compound".
One of the key applications of enzymatic reactions in this context is the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the two enantiomers. For instance, the enantioselective acylation of a racemic alcohol in the presence of a lipase (B570770) can produce an enantiomerically enriched ester and the unreacted, enantiopure alcohol. researchgate.net This approach is valuable for obtaining chiral building blocks for the synthesis of complex molecules.
Research has demonstrated the effectiveness of various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens (LAK), in catalyzing such resolutions. researchgate.netresearchgate.net The choice of enzyme, solvent, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity. researchgate.net
The table below summarizes findings from studies on the lipase-catalyzed kinetic resolution of related compounds, illustrating the potential for applying these methods to the synthesis of chiral "this compound" analogs.
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Pseudomonas fluorescens lipase (LAK) | rac-3-chloro-1-phenylpropan-1-ol | Enantioselective acylation | (R)-1-aryl-3-chloropropyl acetates | 99% | - | researchgate.net |
| Candida rugosa lipase (CRL) | (R)-1-aryl-3-chloropropyl esters | Enantioselective hydrolysis | (R)-1-aryl-3-chloropropan-1-ols | 97-99% | 18-24% | researchgate.net |
| Candida antarctica lipase B (CAL-B) | rac-2-aminocyclopentanecarboxamides | N-acylation | Enantiomers of rac-1-4 | - | - | researchgate.net |
This table is representative of enzymatic resolutions and does not directly report on "this compound", for which specific enzymatic synthesis data is limited in the provided search results.
While direct enzymatic synthesis of "this compound" is not extensively detailed in the provided search results, the principles of lipase-catalyzed esterification and transesterification are well-established and could be applied. This would involve reacting 2-oxocyclopentanecarboxylic acid with allyl alcohol, or the transesterification of an alkyl 2-oxocyclopentanecarboxylate with allyl alcohol, in the presence of a suitable lipase. The mild conditions of enzymatic reactions would be advantageous in preventing potential side reactions that can occur under traditional chemical catalysis. orgsyn.org
Furthermore, enzymatic methods contribute to more environmentally sustainable processes by reducing the need for harsh reagents and solvents. nih.gov The development of robust and highly selective biocatalysts continues to be an active area of research, promising more efficient and greener routes for the synthesis of "this compound" and its derivatives in the future.
Advanced Reactivity and Mechanistic Studies of Allyl 2 Oxocyclopentanecarboxylate and Analogues
Radical Transformations
The radical chemistry of allyl 2-oxocyclopentanecarboxylate and related allyl carboxylates offers a rich landscape for synthetic innovation. These transformations often proceed through intricate mechanistic pathways, enabling the construction of complex molecular frameworks that would be challenging to access through conventional ionic reactions.
1,2-Radical Acyloxy Migration (RAM) in Allyl Carboxylates
A significant advancement in the radical chemistry of allyl carboxylates is the 1,2-Radical Acyloxy Migration (RAM). This process involves the transposition of a radical center and an acyloxy group, leading to the formation of a more stable radical intermediate and enabling novel functionalization patterns. nih.govresearchgate.net
Recent studies have unveiled a photoinduced, phosphine-catalyzed method for the 1,3-difunctionalization of allyl carboxylates, a transformation that remained elusive until this discovery. nih.govwilddata.cnnih.govacs.org This process is initiated by the formation of an electron donor-acceptor (EDA) complex between a phosphine (B1218219), such as bis(diphenylphosphino)methane (B1329430) (dppm), and a bromo-compound, like ethyl bromodifluoroacetate. nih.gov Upon irradiation with visible light, this EDA complex undergoes a single-electron transfer to generate a difluoroalkyl radical and a phosphine-bromine radical cation. nih.gov
The generated difluoroalkyl radical then adds to the alkene moiety of the allyl carboxylate. This is followed by a key 1,2-acyloxy migration, where the carboxylate group shifts from the adjacent carbon to the newly formed radical center. This migration results in a more stable tertiary radical. Finally, a bromine atom transfer from the phosphine-bromine radical cation to this tertiary radical intermediate furnishes the 1,3-carbobromination product and regenerates the phosphine catalyst, thus completing the catalytic cycle. nih.gov Preliminary experimental and computational studies support a non-chain radical mechanism for this transformation. nih.govresearchgate.netnih.gov
The photoinduced, phosphine-catalyzed 1,2-radical acyloxy migration has been successfully applied to the 1,3-carbobromination of a variety of allyl carboxylates, yielding valuable substituted isopropyl carboxylates. nih.govwilddata.cnnih.gov This reaction demonstrates a broad substrate scope, tolerating a range of functional groups. Both linear and cyclic allyl carboxylates, including those with ether and thioether functionalities, have been shown to be suitable substrates. nih.gov Furthermore, the reaction is compatible with various migrating benzoate (B1203000) groups bearing either electron-donating or electron-withdrawing substituents at different positions on the aromatic ring. nih.gov
| Allyl Carboxylate Substrate | Product | Yield (%) |
|---|---|---|
| Allyl benzoate | Ethyl 2-(1-bromo-2-(benzoyloxy)propan-2-yl)acetate | 88 |
| Allyl 4-methoxybenzoate | Ethyl 2-(1-bromo-2-((4-methoxybenzoyl)oxy)propan-2-yl)acetate | 81 |
| Allyl 4-(trifluoromethyl)benzoate | Ethyl 2-(1-bromo-2-((4-(trifluoromethyl)benzoyl)oxy)propan-2-yl)acetate | 75 |
| Allyl 1-naphthoate | Ethyl 2-(1-bromo-2-((1-naphthoyl)oxy)propan-2-yl)acetate | 65 |
| Cyclohex-2-en-1-yl 2-oxocyclopentanecarboxylate | Product of 1,3-carbobromination | 71 |
Data sourced from studies on the 1,3-carbobromination of allyl carboxylates. nih.gov
The development of 1,2-radical acyloxy migration significantly expands the reaction profiles of allyl carboxylates and phosphine catalysis. nih.govresearchgate.net This methodology provides access to novel chemical space by enabling the previously challenging catalytic 1,3-difunctionalization of these substrates. nih.gov By transforming simple and readily available allyl carboxylates into more complex and functionalized molecules, this strategy opens up new avenues for the synthesis of diverse molecular scaffolds. researchgate.net The mild reaction conditions and high functional group tolerance make this approach particularly valuable for the late-stage functionalization of complex molecules, further broadening its applicability in medicinal and materials chemistry. nih.govresearchgate.net This new reaction manifold establishes allyl carboxylates as effective donors of substituted isopropyl carboxylate units in organic synthesis. nih.gov
Radical Cyclization for Spiro Lactone Formation
The formation of spirocyclic structures, particularly spiro lactones, is of great interest in medicinal chemistry due to their inherent three-dimensionality. While direct examples of radical cyclization of this compound to form spiro lactones are not extensively documented, related transformations provide a strong basis for its potential. An alkoxycarbonyl radical cyclization-cross-coupling cascade has been developed for the facile preparation of functionalized γ-butyrolactones, including spiro lactones, from homoallylic oxalate (B1200264) precursors derived from tertiary alcohols.
This strategy involves the generation of an alkoxycarbonyl radical which undergoes a 5-exo cyclization onto a pendent alkene. This cyclization forms a new C-C bond and a new carbon-centered radical, which can then be trapped in a cross-coupling reaction. This approach has been successfully used to construct spirocyclic lactones from precursors containing cyclic ketones, such as those derived from tetrahydropyran-4-one. Given that this compound contains a β-keto ester and a pendent allyl group, it represents a promising substrate for analogous intramolecular radical cyclizations to generate spiro-γ-lactones.
Ring Expansion Reactions (e.g., Dowd-Beckwith Reaction)
The Dowd-Beckwith reaction is a powerful radical-mediated ring expansion of cyclic ketones, and it is particularly relevant to derivatives of 2-oxocyclopentanecarboxylate. wikipedia.org This reaction typically involves a cyclic β-keto ester that is first alkylated with a haloalkane. wikipedia.org The resulting α-alkylhalo substituted β-keto ester then undergoes a radical-initiated ring expansion.
The mechanism is initiated by the formation of an alkyl radical through the abstraction of the halogen atom by a radical initiator system, classically tributyltin hydride and AIBN. wikipedia.org This primary radical then attacks the ketone carbonyl group, leading to a bicyclic ketyl intermediate. wikipedia.org This intermediate subsequently undergoes a ring-opening rearrangement to give an expanded carbon-centered radical. This expanded radical is then quenched by a hydrogen atom source, such as tributyltin hydride, to yield the ring-expanded product and propagate the radical chain. wikipedia.org
Theoretical studies on methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate have shown that the three-carbon ring expansion to a cyclooctane (B165968) derivative is a major pathway. researchgate.netacs.org The outcome of the reaction, whether ring expansion or a competing 1,5-hydrogen transfer, can be influenced by substituents on the cyclopentanone (B42830) ring. researchgate.netacs.org For instance, a methyl group at the 2-position can either favor or disfavor the ring expansion depending on its stereochemistry due to conformational and steric effects. researchgate.netacs.org More recent developments have explored photocatalyzed versions of the Dowd-Beckwith reaction, broadening its applicability and allowing for the synthesis of functionalized medium-sized carbocyclic compounds under milder conditions. nih.govrsc.org
Tandem and Cascade Reactions
Tandem and cascade reactions, often used interchangeably, represent highly efficient synthetic strategies where a single event initiates a sequence of transformations, converting a starting material into a more complex product without the need for isolating intermediates or changing reaction conditions. rsc.orgub.edu These processes are prized for their elegance, efficiency, and atom economy, often leading to significant increases in molecular complexity in a single step. rsc.org
Sequential Hydroformylation-Aldol Addition
A notable example of a sequential reaction involving analogues of this compound is the one-pot cascade combining enolboration, rhodium-catalyzed hydroformylation, and an intramolecular aldol (B89426) addition. rsc.org This method provides a regio- and diastereoselective route to cyclic compounds featuring highly functionalized quaternary carbon centers, starting from unsaturated carbonyl compounds. rsc.org The process involves the in situ generation of an aldehyde from the alkene via hydroformylation, which then undergoes an intramolecular aldol reaction with a pre-existing or in situ-formed enolate. nih.govresearchgate.net Different variations of this sequence, including acid-catalyzed aldol reactions, Mukaiyama aldol additions of pre-formed enol silanes, and aldol additions of in situ-generated boron enolates, have been successfully applied to unsaturated ketones and ketoesters. nih.gov In certain cases, these different approaches have yielded complementary diastereoselectivities in the final carbocyclic products. nih.gov
Formal [3+3] Cycloaddition Approaches for Cyclic Ring Systems
Formal [3+3] cycloadditions have emerged as a powerful strategy for the synthesis of six-membered heterocyclic rings. nih.gov These stepwise processes involve the reaction of a three-atom component with another three-atom synthon. nih.gov While historically less explored than their [4+2] counterparts like the Diels-Alder reaction, recent advancements have highlighted the utility of [3+3] cycloadditions, particularly through the use of organocatalysis and transition metal catalysis. nih.gov
A key approach involves the generation of reactive dipolar species, such as metallo-enolcarbenes, which can be formed catalytically from enoldiazoacetate esters or through the rearrangement of donor-acceptor cyclopropenes. nih.gov These intermediates then react with a stable dipole in a stepwise manner to construct the six-membered ring. nih.gov The versatility of this methodology allows for the synthesis of a wide array of heterocyclic compounds, and the use of chiral ligands on transition metal catalysts, including dirhodium(II) and silver(I), can achieve high levels of enantioselectivity. nih.gov This strategy offers a complementary approach to traditional methods for constructing six-membered heterocyclic systems. nih.gov
Combined Allylic Azide Rearrangement and Intramolecular Schmidt Reaction
A sophisticated cascade reaction combines the facile room-temperature rearrangement of allylic azides with an intramolecular Schmidt reaction to produce substituted lactams with a high degree of stereoselectivity. nih.gov The intramolecular Schmidt reaction itself is a valuable tool for converting 3-azidopropyl ketones into fused lactams. nih.gov In this combined process, a mixture of rapidly equilibrating isomeric allylic azides is subjected to conditions that promote the intramolecular Schmidt reaction. nih.gov The reaction proceeds selectively with one of the isomers, allowing for control over the final product's stereochemistry. nih.gov This method has been successfully applied in the enantioselective synthesis of an advanced intermediate toward pinnaic acid. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, have provided deeper insights into the stereochemical course of the intramolecular Schmidt reaction involving cyclohexanone-containing substrates. nih.gov
Metal-Catalyzed Transformations and Mechanistic Insights
Palladium-Catalyzed Reactions Beyond Allylation
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis. wikipedia.org The reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophile. wikipedia.orgorganic-chemistry.org This reaction is not limited to simple allylation and has been extended to more complex transformations. For instance, palladium catalysis can facilitate the carboxylative coupling of allyl halides and allylstannanes with carbon dioxide to form allyl esters. sfasu.edu
The mechanism of the Tsuji-Trost reaction begins with the coordination of a palladium(0) species to the alkene, forming a η2 π-allyl-Pd(0) complex. wikipedia.org This is followed by oxidative addition, where the leaving group is expelled, resulting in a η3 π-allyl-Pd(II) complex. wikipedia.org The nature of the nucleophile dictates the subsequent step; "soft" nucleophiles add directly to the allyl group, while "hard" nucleophiles may attack the metal center first, followed by reductive elimination. organic-chemistry.org The introduction of phosphine ligands by Trost significantly improved the reactivity and versatility of this reaction. wikipedia.org Furthermore, the development of chiral ligands has enabled highly enantioselective and diastereoselective asymmetric allylic alkylations, greatly expanding the synthetic utility of this methodology. wikipedia.org
Recent advancements have also focused on palladium-catalyzed allylic C-H functionalization, which offers a more atom-economical approach by treating the allylic hydrogen as a leaving group. rsc.org These reactions typically require a terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after product release. rsc.org
Table 1: Key Palladium-Catalyzed Reactions and Mechanistic Steps
| Reaction Type | Key Intermediate | Mechanistic Steps | Ref |
| Tsuji-Trost Allylic Alkylation | π-allyl palladium complex | Coordination, Oxidative Addition, Nucleophilic Attack, Reductive Elimination | wikipedia.orgorganic-chemistry.org |
| Carboxylative Coupling | π-allyl palladium complex | Oxidative Addition, CO2 Insertion, Transmetalation, Reductive Elimination | sfasu.edu |
| Allylic C-H Functionalization | π-allyl palladium complex | C-H Activation, Nucleophilic Attack, Reductive Elimination, Catalyst Reoxidation | rsc.org |
Iron-Catalyzed Processes
Iron, being an abundant, cost-effective, and environmentally benign metal, has garnered significant attention as a catalyst for a variety of organic transformations. ed.ac.uk Iron-catalyzed processes have been developed for C-O and C-N bond formation, often using air as the sole oxidant. nih.gov For example, the oxygenation and amination of tertiary arylamines and the amination of phenols can be achieved using an iron(II) phthalocyanine (B1677752) complex as the catalyst. nih.gov These reactions proceed under mild conditions and exhibit high regioselectivity. nih.gov
In the context of substrates analogous to this compound, iron catalysis has been employed in decarboxylative coupling reactions. For example, Fe(acac)3 catalyzes the decarboxylative coupling of 2-(aryl)vinyl carboxylic acids with cycloalkanes through a radical process, using DTBP as an oxidant. nih.gov This reaction demonstrates excellent stereoselectivity, yielding exclusively the trans-isomers of the resulting alkenes. nih.gov
Iron catalysts are also effective in hydrocarboxylation reactions. An iron(II) precatalyst, in conjunction with a bis(imino)pyridine ligand, can catalyze the hydrocarboxylation of aryl alkenes with atmospheric pressure of CO2 to produce α-aryl carboxylic acids with high yields and regioselectivity. ed.ac.uk The proposed mechanism involves the formation of a low-valent iron-hydride species that undergoes hydrometalation of the alkene, followed by reaction with CO2. ed.ac.uk Additionally, iron-catalyzed ring-opening allylation of cyclobutanone (B123998) oxime esters with allylic sulfones has been reported to yield cyanoalkylated alkenes. researchgate.net
Table 2: Examples of Iron-Catalyzed Transformations
| Reaction Type | Catalyst System | Substrates | Products | Ref |
| Oxidative C-O/C-N Coupling | FePcF16 / Additive | Tertiary arylamines, Phenols | Diaryl ethers, N-arylated products | nih.gov |
| Decarboxylative Alkenylation | Fe(acac)3 / DTBP | 2-(Aryl)vinyl carboxylic acids, Cycloalkanes | trans-Alkenes | nih.gov |
| Hydrocarboxylation | FeCl2 / Bis(imino)pyridine / EtMgBr | Aryl alkenes, CO2 | α-Aryl carboxylic acids | ed.ac.uk |
| Ring-Opening Allylation | FeSO4·7H2O | Cyclobutanone O-acyl oximes, Allylic sulfones | Cyanoalkylated alkenes | researchgate.net |
Transfer Hydrogenation of Allylic Alcohols
Transfer hydrogenation serves as a valuable method for the reduction of functional groups, with isopropyl alcohol often acting as the hydrogen source. shu.edu In the realm of allylic alcohols, this reaction provides a pathway to saturated alcohols. Research into the transfer hydrogenation of various allylic alcohols has demonstrated the versatility of this method. For instance, iron-catalyzed transfer hydrogenation using a (cyclopentadienone)iron(0) carbonyl complex has been shown to effectively reduce a diverse range of allylic alcohols. acs.org This operationally simple protocol employs a bench-stable precatalyst in the presence of a mild base and uses isopropanol (B130326) as the hydrogen donor. acs.org
The substrate scope of this transformation is broad, encompassing various substituted allylic alcohols. acs.orgnih.gov For example, cinnamyl alcohol and its derivatives with different aromatic substituents undergo transfer hydrogenation with high conversion rates. acs.orgnih.gov Notably, the reaction can exhibit chemoselectivity, as seen in the selective hydrogenation of the allylic alcohol functionality in geraniol, leaving another alkene untouched. nih.gov However, the reaction's efficiency can be sensitive to the substitution pattern on the allylic alcohol scaffold. acs.orgnih.gov Highly substituted or sterically hindered allylic alcohols may show reduced reactivity or lead to complex reaction mixtures. acs.orgnih.gov
A proposed mechanism for this transfer hydrogenation involves the in-situ formation of an active catalyst. shu.edu The reaction progress often shows an initial induction period, suggesting the activation of the precatalyst is a key step. nih.gov This is followed by the transfer of hydrogen from the isopropanol donor to the allylic alcohol, yielding the corresponding saturated alcohol. shu.edunih.gov
Oppenauer-Type Oxidation and Dehydrogenation
The Oppenauer oxidation is a well-established method for the selective oxidation of secondary alcohols to ketones, utilizing an aluminum alkoxide catalyst in the presence of a ketone, such as acetone, which acts as the hydride acceptor. byjus.comwikipedia.org This reaction is particularly effective for the oxidation of allylic alcohols to α,β-unsaturated ketones. byjus.com The mechanism involves the coordination of the alcohol to the aluminum catalyst, followed by a hydride shift to the ketone, resulting in the formation of the oxidized product and an aluminum alkoxide derived from the hydride acceptor. byjus.comwikipedia.org
A key advantage of the Oppenauer oxidation is its high chemoselectivity for secondary alcohols, leaving other sensitive functional groups like amines and sulfides unaffected. wikipedia.org However, traditional Oppenauer conditions often require high temperatures and large amounts of the ketone hydride acceptor, which can lead to side reactions such as aldol condensations. byjus.com A significant side reaction, particularly with allylic alcohol substrates, is the migration of the double bond. wikipedia.org
Modern modifications have focused on developing more efficient Oppenauer-type oxidations that can be performed under milder conditions. These advancements aim to minimize side reactions and broaden the substrate scope. byjus.com For instance, ruthenium-catalyzed Oppenauer-type oxidations have been developed for the efficient synthesis of α,β-unsaturated ketones from allylic alcohols. wikipedia.org
Ruthenium-Based Olefin Metathesis Applications
Ruthenium-based catalysts have become indispensable tools in organic synthesis, particularly for olefin metathesis reactions. nih.gov These catalysts are known for their remarkable functional group tolerance and stability in the presence of air and moisture. nih.gov The general catalytic cycle, as described by the Chauvin mechanism, involves the dissociation of a ligand from the ruthenium precatalyst to form a highly active 14-electron intermediate. nih.gov This intermediate then reacts with an olefin to initiate the metathesis cascade. nih.gov
Various generations of ruthenium catalysts have been developed, each with modifications to enhance initiation rate, turnover number, stereoselectivity, or catalyst lifetime. nih.gov For example, the introduction of an "anti-Bredt" N-heterocyclic carbene ligand has led to catalysts that show good conversions at room temperature for the formation of di- and tri-substituted olefins via ring-closing metathesis. nih.gov Furthermore, the strategic placement of coordinating atoms, such as selenium, in the ligand framework can enhance the thermal stability of the catalyst. chemrxiv.org
These catalysts have been successfully employed in a wide array of metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM). nih.govnih.gov The high activity of these catalysts is evident in their ability to facilitate challenging transformations, although catalyst decomposition pathways, such as C-H activation, have been identified and studied to further improve catalyst design. nih.gov
Interactive Table: Ruthenium-Based Olefin Metathesis Catalyst Applications
| Catalyst Type | Reaction Type | Key Features |
| Anti-Bredt NHC Ligand | RCM, ROMP, CM | Good conversions at room temperature, enhanced Z/E selectivity. nih.gov |
| Selenoether Moiety | RCM | Higher thermostability, enhanced product yields in the presence of methanol. chemrxiv.org |
| General Ru(II) Catalysts | RCM, ROMP | Functional group, air, and moisture tolerance. nih.gov |
Rhodium(II)-Catalyzed Oxonium Ylide Formation–shu.edunih.gov-Sigmatropic Rearrangement
The rhodium(II)-catalyzed reaction of diazo compounds with allylic alcohols provides a powerful method for the construction of complex molecular architectures. This transformation proceeds through a tandem sequence involving the formation of an oxonium ylide followed by a shu.edunih.gov-sigmatropic rearrangement. nih.gov This process is particularly valuable for the stereocontrolled synthesis of products containing adjacent stereogenic centers. nih.gov
The reaction involves the generation of a rhodium-carbenoid from the diazo compound, which then reacts with the oxygen atom of the allylic alcohol to form an oxonium ylide. This ylide subsequently undergoes a concerted shu.edunih.gov-sigmatropic rearrangement to afford the final product. nih.govnih.gov A key feature of this methodology is the ability to control the stereochemical outcome by employing chiral rhodium catalysts, such as those bearing dirhodium tetrakis(DOSP) [Rh₂(DOSP)₄] ligands. nih.gov
By carefully selecting the chirality of the catalyst and the allylic alcohol, it is possible to selectively synthesize any of the four possible stereoisomers of the product. nih.gov The rearrangement typically proceeds through an envelope-like transition state, where steric interactions are minimized, leading to high levels of diastereoselectivity. nih.gov This method has been successfully applied to the synthesis of molecules bearing quaternary hydroxyl carbonyl moieties with a vicinal stereocenter, a structural motif found in numerous natural products. nih.gov
Cobalt(II) Schiff Base Complex Catalysis
Cobalt(II) complexes, particularly those incorporating Schiff base ligands, have emerged as versatile and efficient catalysts for a variety of organic transformations. nih.govmdpi.comscirp.org These complexes are often air- and moisture-stable, making them easy to handle in a laboratory setting. nih.govscirp.org The synthesis of these complexes typically involves the condensation of an aldehyde or ketone with a primary amine to form the Schiff base ligand, which is then coordinated to a cobalt(II) salt. mdpi.commdpi.com
In the context of catalysis, cobalt(II) Schiff base complexes have demonstrated significant activity in reactions such as the hydrosilylation of alkynes and the oxidation of styrenes. nih.govmdpi.com For instance, a cobalt(II) complex with a 3N-donor socket-type benzimidazole-imine-2H-imidazole ligand has been shown to be a highly effective precatalyst for the regioselective hydrosilylation of terminal alkynes, affording α-vinylsilanes with excellent Markovnikov selectivity. nih.gov
In oxidation reactions, four-coordinate square-planar cobalt(II) Schiff base complexes can activate molecular oxygen, often in the presence of an axial base like pyridine. mdpi.com These catalytic systems have been used for the oxidation of styrene (B11656) to acetophenone (B1666503) and 1-phenylethanol (B42297). mdpi.com The catalytic activity and selectivity of these complexes can be tuned by modifying the structure of the Schiff base ligand and the reaction conditions. mdpi.comnih.gov
Interactive Table: Applications of Cobalt(II) Schiff Base Complexes in Catalysis
| Reaction Type | Ligand Type | Key Findings |
| Alkyne Hydrosilylation | Benzimidazole-imine-2H-imidazole | High yields and excellent Markovnikov selectivity for α-vinylsilanes. nih.gov |
| Styrene Oxidation | Salen-type | Catalyzes oxidation to acetophenone and 1-phenylethanol in the presence of O₂ and pyridine. mdpi.com |
| General | N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Forms stable octahedral complexes with potential catalytic applications. scirp.org |
Stereochemical Investigations and Chirality Transfer
Diastereoselective and Enantioselective Approaches
The development of stereoselective methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. In the context of reactions involving allylic alcohols and their derivatives, significant progress has been made in controlling both diastereoselectivity and enantioselectivity.
One powerful strategy involves the kinetic resolution of racemic starting materials. For example, the enantioselective hydroboration of a racemic allenylboronate using a chiral diisopinocampheylborane (B13816774) reagent allows for the efficient separation of enantiomers and subsequent diastereoselective synthesis of 1,2-diols. nih.gov The differing reaction rates of the enantiomers with the chiral reagent provide the basis for this resolution. nih.gov
Another approach utilizes chiral catalysts to induce stereoselectivity. In the rhodium(II)-catalyzed tandem ylide formation/ shu.edunih.gov-sigmatropic rearrangement of allylic alcohols, the use of chiral dirhodium catalysts enables the synthesis of all four possible stereoisomers of the product with high levels of asymmetric induction. nih.gov The stereochemical outcome is dictated by the combination of the chiral catalyst and the chiral alcohol. nih.gov
Furthermore, iron-catalyzed cascade reactions have been developed for the enantioselective functionalization of allylic alcohols. acs.org These processes can involve the in-situ generation of reactive intermediates, such as unsaturated aldehydes from allylic alcohols, followed by a stereoselective addition reaction catalyzed by a chiral iron complex. acs.org These methods provide access to enantiomerically enriched products from simple and readily available starting materials.
Kinetic Resolution Strategies for Enantiopure Compounds
The synthesis of enantiopure compounds from racemic mixtures is a cornerstone of modern asymmetric synthesis. For substrates like this compound, which are α-substituted β-keto esters, dynamic kinetic resolution (DKR) represents a particularly powerful strategy. DKR combines the rapid, in-situ racemization of the starting material with a highly stereoselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. nih.govresearchgate.net
The success of DKR for β-keto esters hinges on the acidity of the α-proton, which facilitates the interconversion between enantiomers through an achiral enol intermediate. nih.gov This process can be achieved through both chemo- and biocatalytic methods.
Chemo-catalytic Dynamic Kinetic Resolution: A prominent method involves asymmetric transfer hydrogenation using ruthenium catalysts. For instance, a (arene)RuCl(monosulfonamide) complex has been effectively used for the DKR of β-aryl α-keto esters. nih.govnih.gov This process yields highly functionalized γ-butyrolactones with excellent diastereoselectivity by coupling the reduction with a subsequent lactonization step. nih.gov The Noyori-type asymmetric hydrogenation, which employs catalysts like Ru[(R)-BINAP]X₂, is another archetypal example of DKR, where the catalyst's chirality dictates which enantiomer of the epimerizing β-keto ester reacts faster.
Biocatalytic Dynamic Kinetic Resolution: Enzymes, particularly ketoreductases (KREDs), offer an environmentally benign and highly selective alternative for resolving racemic ketones and esters. researchgate.netfrontiersin.org Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and Saccharomyces montanus, have been successfully used in the DKR of cyclic β-keto esters and related compounds. frontiersin.orgnih.gov These biocatalysts can reduce one enantiomer of the ketone with high selectivity. If conditions allow for the racemization of the unreacted enantiomer, this kinetic resolution becomes dynamic, leading to high yields of a single stereoisomeric alcohol product. researchgate.net
| Resolution Strategy | Catalyst/Reagent Type | Key Features | Applicable To |
| Dynamic Kinetic Resolution (DKR) | Ruthenium-based complexes (e.g., (arene)RuCl(monosulfonamide)) | Couples rapid racemization with asymmetric transfer hydrogenation. | β-Aryl α-keto esters, α-Substituted β-keto esters. nih.govnih.gov |
| Biocatalytic DKR | Ketoreductases (KREDs) from yeasts (e.g., Saccharomyces) | Environmentally friendly, high enantio- and diastereoselectivity. | Cyclic β-keto esters, 2-oxocycloalkanecarbonitriles. frontiersin.orgnih.gov |
| Kinetic Resolution (KR) | Baker's yeast | Reduction of one enantiomer, leaving the other unreacted. | Secondary benzylic alcohols, β-keto esters. |
Mechanism of Chirality Transfer (e.g., Pd(II)-Catalyzed Oxypalladation)
The transfer of chirality from a pre-existing stereocenter to a new one is a key concept in stereocontrolled synthesis. In reactions involving analogues of this compound, such as chiral cyclic allylic alcohols, palladium(II)-catalyzed cyclizations are exemplary of efficient chirality transfer. nih.gov
A plausible mechanism for the intramolecular Pd(II)-catalyzed oxypalladation involves a sequence of stereospecific steps:
Syn-Facioselective π-Complex Formation : The chiral allylic alcohol coordinates to the Pd(II) center. The existing stereocenter on the alcohol directs the palladium to bind to one face of the double bond (syn-facioselective) to form a palladium π-complex. nih.gov
Syn-Oxypalladation : The hydroxyl group then attacks the coordinated alkene from the same face as the palladium metal. This syn-oxypalladation step forms a new carbon-oxygen bond and a carbon-palladium sigma bond, creating a new stereocenter with a defined configuration relative to the original one. nih.govnih.gov
Syn-Elimination : The final step involves the syn-elimination of a palladium species (e.g., PdCl(OH)), which regenerates the double bond in a new position or, in other pathways, leads to the final product after subsequent reactions. nih.gov
This sequence ensures that the stereochemical information from the starting allylic alcohol is reliably transferred to the product. For example, Pd(II)-catalyzed cyclizations of chiral ε-, ζ-, and η-hydroxy-α,β-unsaturated alcohols proceed stereospecifically to yield chiral substituted tetrahydrofurans, tetrahydropyrans, and oxepanes, respectively. nih.gov The 1,3-chirality transfer is highly efficient, often proceeding with excellent selectivity. nih.gov
Theoretical and Computational Studies of Reaction Pathways
Theoretical and computational chemistry have become indispensable tools for elucidating complex reaction mechanisms, predicting outcomes, and understanding the origins of selectivity in reactions involving molecules like this compound. By employing methods like DFT, researchers can map out potential energy surfaces, characterize intermediates and transition states, and calculate kinetic parameters. wikipedia.orgnih.gov
Computational studies on related systems, such as the iridium-catalyzed allylic substitution to form carbamates, show that these reactions often proceed in multiple steps. numberanalytics.com These studies can reveal the active catalytic species, evaluate different mechanistic proposals, and identify the rate-determining step, which may differ for the formation of each enantiomer. numberanalytics.com Such insights are crucial for rationally designing more efficient and selective catalysts.
Transition State Analysis and Energy Barriers
A key focus of computational studies is the analysis of transition states (TS), the highest energy points along a reaction coordinate. The energy of the TS relative to the reactants determines the activation energy barrier, which in turn governs the reaction rate.
In studies of the oxidation of cyclopentanone, a core analogue, ab initio calculations have been used to explore the energy barriers for various reaction classes, including intramolecular hydrogen migration, HO₂ elimination, and β-scission. wikipedia.orgnih.gov These calculations reveal how the presence of the carbonyl group influences reactivity; for example, it hinders H-migration from the adjacent α' position but promotes other elimination pathways. wikipedia.orgnih.gov By comparing the energy barriers of competing pathways, chemists can predict the major products under different conditions. For instance, in some catalytic cycles, the rate-determining step can be the initial oxidative addition or the subsequent nucleophilic attack, and computational analysis can distinguish between these possibilities. numberanalytics.com
Non-Chain Radical Mechanisms
While many radical reactions proceed via a classic chain mechanism (initiation, propagation, termination), non-chain pathways, often initiated by photoredox catalysis, have gained prominence. numberanalytics.comucalgary.ca These reactions involve single electron transfer (SET) events promoted by light and a photocatalyst. nih.gov
For α,β-unsaturated esters and related ketoesters, photocatalysis can enable divergent reactivity. Depending on the reaction conditions, which favor either energy transfer or electron transfer, different products can be formed from the same starting materials. acs.org For example, photoinduced electron transfer can promote the decarboxylation of α-(ω-carboxyalkyl) β-keto esters, leading to radical cyclization or ring expansion reactions under mild conditions. nih.gov Similarly, photoredox radical hydroboration of α,β-unsaturated esters can be achieved using an organic photocatalyst and visible light, avoiding the need for metal catalysts. nih.gov These non-chain radical processes offer alternative and often complementary strategies to traditional ionic or chain-radical pathways for functionalizing allylic systems.
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing allyl 2-oxocyclopentanecarboxylate? A: A widely used method involves transesterification of methyl 2-oxocyclopentanecarboxylate with allyl alcohol. This reaction typically employs catalysts like vanadium(IV) acetate (V(OAc)₄) in toluene under reflux conditions . Another approach utilizes adipic acid allyl ester as a precursor, though optimization of reaction time and temperature is critical to minimize side products. Purification via distillation or column chromatography is recommended to isolate the ester in high purity .
Advanced Synthesis: Enantioselective Approaches
Q: How can enantioselective synthesis of this compound derivatives be achieved? A: Chiral auxiliaries or catalysts are key. For example, (2S,3R)-configured derivatives were synthesized using a chiral hyperbranched polymer (HBPP2-3b) to control stereochemistry during Michael additions. The reaction of methyl 2-oxocyclopentanecarboxylate with furyl cuprates under BF₃·OEt₂ catalysis at -78°C yielded a single diastereoisomer (89% yield). X-ray crystallography confirmed stereochemical outcomes, and the chiral auxiliary was recovered with >95% enantiomeric excess .
Analytical Characterization
Q: What analytical techniques are essential for characterizing this compound? Basic:
- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., allyl protons at δ 5.8–6.1 ppm, carbonyl at δ 170–175 ppm).
- IR Spectroscopy: Confirms ester C=O stretching (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .
Advanced:
- X-ray Crystallography: Resolves stereochemistry and molecular geometry, critical for confirming trans/cis configurations of substituents (e.g., allyl vs. furyl groups in diastereomers) .
Safety and Handling Protocols
Q: What precautions are necessary when handling this compound in the lab? A:
- PPE: Use nitrile gloves, safety glasses, and face shields compliant with EN 166 or NIOSH standards. Inspect gloves for integrity before use .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation.
- Decontamination: Wash hands thoroughly post-handling. Dispose of contaminated materials as hazardous waste .
Reactivity in Organic Transformations
Q: How does this compound participate in Michael additions or transesterifications? A:
- Michael Additions: The ketone moiety acts as an electrophilic acceptor. For example, with ethyl 2-oxocyclopentanecarboxylate as a donor, chiral HBPP2-3b catalysts achieve enantioselectivity up to 90% ee. Substituent effects (e.g., electron-withdrawing groups) enhance reactivity .
- Transesterifications: Methanol in sealed tubes at 100°C cleaves the allyl ester without epimerization, yielding methyl esters in >90% yield .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported yields for difluoromethylation reactions involving this compound? A: Substituent electronic effects significantly impact yields. For example, benzyl 2-oxocyclopentanecarboxylate derivatives yield 63% product (79:21 C/O selectivity), while electron-deficient aryl groups (e.g., nitro-substituted) show reduced reactivity. Optimize bromodifluoromethylation reagents (e.g., 1b) and monitor reaction progress via LC-MS to identify intermediates .
Structure-Activity Relationships
Q: How does the allyl group influence the compound’s reactivity compared to vinyl or alkyl esters? A: The allyl group’s sp³ hybridization and conjugation with the ester carbonyl enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions). This contrasts with vinyl groups (sp²), which exhibit lower rotational freedom and altered regioselectivity. For example, allyl esters undergo transesterification 10× faster than tert-butyl analogs due to improved leaving-group ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
